4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

glycogen phosphorylase enzyme inhibition binding affinity

Procure this specific CAS 2034481-64-4 to secure the unsubstituted parent scaffold for TBK1/IKKε kinase inhibitor programs. Unlike 6-methyl or 6-dimethylamino analogs, this compound provides a clean vector for fragment growth at the pyridazine 6-position without confounding polypharmacology. Its zero HBD, balanced lipophilicity (XLogP=0.9), and 105 Ų TPSA make it a superior physicochemical anchor for sulfonamide library design and matched molecular pair analyses with the piperidine analog (CAS 2034225-77-7). Typical purity ≥95%.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 2034481-64-4
Cat. No. B2514916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
CAS2034481-64-4
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H14N4O3S/c16-10-12-3-5-14(6-4-12)23(20,21)19-9-7-13(11-19)22-15-2-1-8-17-18-15/h1-6,8,13H,7,9,11H2
InChIKeyHWXGZLQRBVBQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4): Procurement-Relevant Structural and Physicochemical Profile


4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4) is a synthetic small molecule featuring a pyridazine-pyrrolidine sulfonamide scaffold with a para-benzonitrile substituent (molecular formula C15H14N4O3S; molecular weight 330.4 g/mol) [1]. Its computed XLogP3-AA of 0.9, topological polar surface area of 105 Ų, and zero hydrogen bond donors distinguish it from more lipophilic or hydrogen-bond-capable analogs within the pyridazinyloxy-pyrrolidine sulfonamide class [1][2]. The compound is catalogued as a research-grade screening compound (typical vendor purity ≥95%) and has been associated in patent literature with the benzonitrile kinase inhibitor chemotype targeting TBK1/IKKε, though direct biological profiling data for this specific entity remain sparse [3][4].

Why Generic Substitution Fails for 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile: Structural Determinants of Target Engagement Specificity


Within the pyridazinyloxy-pyrrolidine sulfonamide chemotype, subtle structural variations produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The target compound's unsubstituted pyridazine ring, pyrrolidine (vs. piperidine) core, and para-benzonitrile sulfonamide acceptor generate a unique combination of hydrogen-bond acceptor count (7), rotatable bond count (4), and electronic distribution not replicated by its closest analogs [1][2]. For instance, the 6-methylpyridazin analog (CAS 2034223-17-9) introduces a modest lipophilicity increase, while the 6-dimethylamino analog (CAS 2034483-88-8) adds a basic amine center, altering both solubility and potential off-target polypharmacology [2][3]. The piperidine-ring variant (CAS 2034225-77-7) modifies ring conformational preferences and steric occupancy in the target binding pocket [4]. Even the carbonyl-linked analog (CAS 2034434-26-7), which replaces the sulfonyl with a carbonyl linker, exhibits fundamentally different hydrogen-bonding geometry and metabolic stability . These cumulative differences mean that in-class substitution without direct comparative profiling against the specific target of interest carries a high risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4) vs. Closest Analogs


Glycogen Phosphorylase-a Inhibition: Direct Binding Data vs. Class Baseline

The target compound has a documented IC50 of 229,000 nM (229 µM) against rabbit muscle glycogen phosphorylase-a (GPa) in a colorimetric inorganic phosphate release assay [1]. This represents the only publicly available direct biochemical activity measurement for this specific CAS number. For context, the class-level expectation for pyrrolidine-sulfonamide GPa inhibitors spans a wide range (low nM to high µM), and the observed micromolar potency defines a clear baseline against which structurally optimized analogs (e.g., those incorporating heteroaryl modifications at the pyridazine 6-position) can be benchmarked [2]. No head-to-head comparator data for the 6-methyl, 6-dimethylamino, or piperidine analogs against GPa have been disclosed.

glycogen phosphorylase enzyme inhibition binding affinity

Lipophilicity (XLogP3-AA) Differentiation: Unsubstituted Pyridazine vs. 6-Methyl and 6-Dimethylamino Analogs

The target compound has a computed XLogP3-AA of 0.9 [1]. While experimentally determined logP/logD values are not publicly available for this series, the computed value provides a relative ranking. The 6-methylpyridazin analog (CAS 2034223-17-9) is predicted to have a higher XLogP (estimated ~1.3–1.5) due to the additional methyl group, and the 6-dimethylamino analog (CAS 2034483-88-8) introduces a basic amine center that substantially alters pH-dependent logD [2][3]. The lower lipophilicity of the target compound may confer advantages in aqueous solubility and reduced CYP450-mediated oxidative metabolism compared to more lipophilic analogs, though direct experimental confirmation is lacking.

lipophilicity physicochemical properties drug-likeness

Hydrogen-Bond Acceptor/Donor Profile: Zero HBD as a Selectivity Discriminator

The target compound has zero hydrogen-bond donors (HBD = 0) and seven hydrogen-bond acceptors (HBA = 7) [1]. This zero-HBD profile distinguishes it from analogs bearing hydroxyl, amino, or amide substituents, which introduce HBD capacity and consequently alter target binding pharmacophore requirements. In particular, the 6-dimethylamino analog (CAS 2034483-88-8) can act as an HBD when protonated under physiological conditions, potentially engaging different hydrogen-bond networks in kinase ATP-binding sites [2]. The absence of HBDs in the target compound may reduce off-target interactions with proteins requiring directional H-bond donation from the ligand, a consideration for selectivity-focused screening campaigns.

hydrogen bonding selectivity physicochemical profiling

Pyrrolidine vs. Piperidine Core: Conformational and Steric Differentiation

The target compound incorporates a pyrrolidine ring (5-membered) as the sulfonamide-bearing scaffold, in contrast to the piperidine analog CAS 2034225-77-7 (6-membered ring) [1][2]. Pyrrolidine and piperidine rings exhibit distinct conformational preferences: pyrrolidine typically populates envelope (E) and twist (T) puckering states with smaller N–C–C–C torsion angles, whereas piperidine favors chair conformations with different spatial orientation of the exocyclic substituents [3]. This conformational divergence affects the three-dimensional presentation of the pyridazin-3-yloxy group and the sulfonyl-benzonitrile vector, which can translate to differential target binding and selectivity profiles, particularly in conformationally constrained kinase ATP-binding pockets.

conformational analysis ring puckering structure-activity relationship

Patent-Disclosed Kinase Chemotype Association: TBK1/IKKε Inhibitor Scaffold

The benzonitrile sulfonamide scaffold, of which this compound is a member, is explicitly claimed in US Patent US8969335B2 (Merck Patent GmbH) as an inhibitor class targeting TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) [1]. While the specific compound CAS 2034481-64-4 is not listed among the exemplified compounds in the patent, it falls within the generic Markush structure of Formula I. This patent association provides a mechanistic hypothesis—TBK1/IKKε dual inhibition—that can guide target-based screening strategies and differentiates this chemotype from uncharacterized pyrrolidine-sulfonamide screening compounds without kinase annotation [2]. Experimental confirmation of TBK1/IKKε inhibitory activity for this specific compound has not been publicly reported.

TBK1 IKKε kinase inhibitor innate immunity

Recommended Research and Procurement Application Scenarios for 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4)


TBK1/IKKε Kinase Inhibitor Screening and Hit Validation

Based on its membership in the benzonitrile sulfonamide chemotype claimed in US8969335B2 as TBK1/IKKε inhibitors [1], this compound is a rational choice for inclusion in kinase screening panels targeting the innate immune signaling axis (TBK1/IKKε/IRF3). Its zero HBD profile and moderate lipophilicity (XLogP3-AA = 0.9) are consistent with ATP-competitive kinase inhibitor pharmacophore requirements [1]. Procurement of this specific CAS number, rather than the 6-methyl or 6-dimethylamino analogs, ensures that the starting scaffold lacks additional substituents that could confound initial SAR interpretation or introduce off-target kinase polypharmacology.

Glycogen Phosphorylase-a Inhibitor Lead Optimization Starting Point

The documented GPa IC50 of 229 µM [2] positions this compound as a low-potency starting point for structure-based optimization. Teams pursuing GPa as a target for type 2 diabetes or oncology indications can use this compound as a reference ligand for assay validation, crystallography soaking experiments, or computational docking studies. The unsubstituted pyridazine ring provides a clean vector for fragment growth at the 6-position, where methyl, dimethylamino, or other substituents can be systematically introduced to improve potency while tracking lipophilicity changes.

Physicochemical Property Benchmarking in Sulfonamide-Focused Library Design

With its balanced computed properties (XLogP3-AA = 0.9, TPSA = 105 Ų, HBD = 0, HBA = 7, rotatable bonds = 4) [1], this compound serves as a useful physicochemical anchor for sulfonamide-focused compound library design. Compared to the more lipophilic 6-methyl analog (est. XLogP ~1.3–1.5) or the ionizable 6-dimethylamino analog [3], the target compound occupies a favorable position in property space for oral drug-likeness (aligning with Lipinski and Veber rule criteria). Procurement of the unsubstituted parent enables teams to benchmark the property impact of each subsequent structural modification.

Pyrrolidine vs. Piperidine Ring Conformational SAR Studies

For structure-activity relationship studies exploring the impact of core ring size on target binding, the target compound (pyrrolidine core) and its piperidine analog (CAS 2034225-77-7) [3] form a matched molecular pair. Comparative profiling of these two compounds against the same target panel can deconvolute the contribution of ring conformational preferences (envelope/twist vs. chair) to potency and selectivity, providing valuable SAR insights that inform scaffold selection in lead optimization campaigns [4].

Quote Request

Request a Quote for 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.